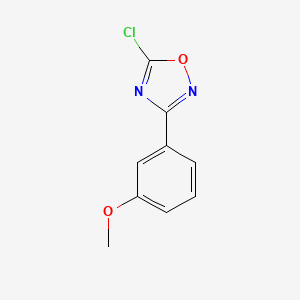

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1179242-59-1

Cat. No.: VC3007791

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179242-59-1 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 |

| Standard InChI Key | SCMNELHOIBQQMD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NOC(=N2)Cl |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NOC(=N2)Cl |

Introduction

Structural Characteristics and Chemical Properties

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole family of heterocyclic compounds. The structure features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with chloro substitution at position 5 and a 3-methoxyphenyl group at position 3. This unique molecular architecture contributes to its chemical reactivity and biological properties.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that distinguish it from related compounds. While limited data is available for this specific compound, similar oxadiazole derivatives have established physical properties that can provide insight into its behavior.

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C9H7ClN2O2 | - |

| Molecular Weight | 210.62 g/mol (calculated) | - |

| Physical State | Solid | At room temperature |

| CAS Registry Number | 1179242-59-1 | Unique identifier |

Chemical Reactivity

The 1,2,4-oxadiazole ring in this compound exhibits unique bioisosteric properties, making it valuable in medicinal chemistry applications . The chloro substituent at position 5 serves as a reactive site for further modifications, while the methoxy group on the phenyl ring can influence solubility and bioavailability.

Synthesis Methods and Production

Laboratory Synthesis Routes

The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically follows established synthetic pathways for oxadiazole derivatives. One common method involves cyclization reactions using appropriate precursors under controlled conditions.

A typical synthetic route includes:

-

Reaction of 3-methoxybenzohydrazide with phosphoryl chloride

-

Addition of sodium azide

-

Reflux conditions to facilitate the formation of the oxadiazole ring

This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Purification Techniques

After synthesis, the compound typically undergoes purification using standard methods:

| Purification Method | Purpose | Efficiency |

|---|---|---|

| Recrystallization | Removing impurities | High |

| Column Chromatography | Separation of reaction mixtures | Very high |

| Preparative HPLC | Final purification | Excellent |

Biological Activity and Pharmacological Properties

Anticancer Properties

Research on 1,2,4-oxadiazole derivatives has demonstrated significant anticancer potential, which may extend to 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole. Similar compounds have shown cytotoxic effects against various cancer cell lines through multiple mechanisms of action.

Cytotoxicity Studies

Cytotoxicity studies conducted on related oxadiazole compounds have shown promising results against several cancer cell lines:

| Cell Line | Type | IC50 Range (μM) | Mechanism |

|---|---|---|---|

| HeLa | Cervical cancer | 10.5 | Induction of apoptosis |

| MCF-7 | Breast cancer | 12.3 | Inhibition of cell proliferation |

| A549 | Lung cancer | 15.0 | Cell cycle arrest |

Mechanisms of Anticancer Activity

Studies on related oxadiazole derivatives indicate that these compounds may exert their anticancer effects through:

-

Induction of apoptosis via caspase activation

-

Cell cycle arrest, particularly at the G1 phase

-

Inhibition of cancer cell proliferation

Research by Abd el hameid and colleagues on similar 1,2,4-oxadiazole derivatives showed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis by increasing caspase3/7 activity .

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant antimicrobial properties, making them candidates for new antibacterial and antifungal agents.

Antibacterial Efficacy

In vitro studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Classification | MIC Range (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 | 15 |

| Escherichia coli | Gram-negative | 64 | 12 |

These findings suggest moderate antibacterial activity, which could be enhanced through structural modifications.

Structure-Activity Relationship (SAR)

Effect of Substituents

The biological activity of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is influenced by its specific substituents. Research on similar compounds has provided insights into how structural modifications affect activity:

-

The chloro group at position 5 enhances reactivity and may contribute to biological activity

-

The methoxy group on the phenyl ring can increase solubility and bioavailability

-

The position of the methoxy group (meta position in this case) may influence receptor interactions

Kumar and colleagues demonstrated that the presence of electron donating groups (EDGs) like methoxy greatly improved activity in similar oxadiazole derivatives, while electron withdrawing groups (EWGs) decreased antiproliferative potency .

Comparison with Related Compounds

When compared to other oxadiazole derivatives, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole possesses distinctive characteristics:

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| 5-Chloro-3-phenyl-1,2,4-oxadiazole | Lacks methoxy group | Reduced solubility, potentially lower bioavailability |

| 3-(3-Methoxyphenyl)-1,2,4-oxadiazole | Lacks chloro group | Potentially lower reactivity |

| 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | Different position of chloro and different substitution pattern | Different biochemical interactions |

Current Research Status and Future Directions

Recent Advances

Recent advances in the study of 1,2,4-oxadiazole derivatives have expanded our understanding of their potential applications:

-

Development of more selective anticancer agents based on oxadiazole scaffolds

-

Exploration of novel synthetic methodologies with improved efficiency and yield

-

Investigation of additional biological activities beyond anticancer and antimicrobial properties

Future Research Directions

Future research on 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole may focus on:

-

Detailed mechanism of action studies

-

Structure-activity relationship refinements through systematic substitution patterns

-

Development of more potent derivatives with enhanced selectivity

-

Combination studies with established therapeutic agents

-

Exploration of potential synergistic effects in combination therapies

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed for the identification and characterization of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole:

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural analysis | Proton and carbon assignments, confirmation of structure |

| IR Spectroscopy | Functional group identification | Characteristic bands for oxadiazole ring |

| Mass Spectrometry | Molecular weight determination | Fragmentation pattern for identification |

| UV-Vis Spectroscopy | Absorption characteristics | Electronic transitions, conjugation effects |

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis and purification of this compound:

-

HPLC for purity determination and quantification

-

GC-MS for identification and structural confirmation

-

TLC for reaction monitoring and preliminary identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume